1-Amino-4-bromopyridinium iodide

Description

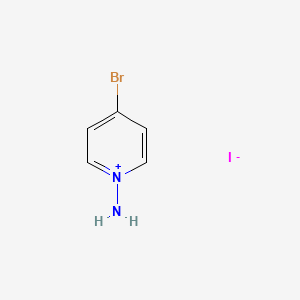

1-Amino-4-bromopyridinium iodide is a halogenated pyridinium salt characterized by a pyridine ring substituted with an amino (-NH₂) group at the 1-position and a bromine atom at the 4-position, paired with an iodide counterion. Pyridinium iodides are often studied for their crystallographic properties and intermolecular interactions, such as C–H⋯I hydrogen bonding, which stabilize their crystal lattices . These compounds are typically intermediates in organic synthesis or precursors for materials science applications, though specific biomedical or industrial uses for this compound remain underexplored in the literature.

Properties

CAS No. |

1533440-88-8 |

|---|---|

Molecular Formula |

C5H6BrIN2 |

Molecular Weight |

300.92 g/mol |

IUPAC Name |

4-bromopyridin-1-ium-1-amine;iodide |

InChI |

InChI=1S/C5H6BrN2.HI/c6-5-1-3-8(7)4-2-5;/h1-4H,7H2;1H/q+1;/p-1 |

InChI Key |

XXZUTVZIGYPIPB-UHFFFAOYSA-M |

SMILES |

C1=C[N+](=CC=C1Br)N.[I-] |

Canonical SMILES |

C1=C[N+](=CC=C1Br)N.[I-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1-Amino-4-bromopyridinium iodide serves as a versatile reagent in organic synthesis. It is particularly useful for:

- Preparation of Ionic Liquids : This compound can be utilized in the synthesis of room temperature ionic liquids, which are organic salts that remain liquid at room temperature. These ionic liquids have applications in catalysis, electrochemistry, and as solvents in various chemical reactions .

- Synthesis of Heterocycles : The compound acts as a building block for constructing fused heterocycles. It is involved in dipolar cycloadditions and ylide-type reactions, which are critical in synthesizing complex organic molecules .

- Substituted Pyridines : It plays a role in the synthesis of substituted pyridines, which are important in pharmaceuticals and agrochemicals. The compound can facilitate reactions leading to various functionalized pyridine derivatives .

Pharmaceutical Applications

The derivatives of this compound have potential applications in the pharmaceutical industry:

- Intermediate for Drug Synthesis : Compounds derived from this compound can serve as intermediates for developing new drugs. For instance, aminopyridines are known to be precursors for several pharmaceutical agents, including those used for treating neurological disorders .

- Catalytic Applications : The compound's derivatives can function as catalysts in acylation reactions, enhancing reaction rates and selectivity in drug synthesis processes .

Case Study 1: Room Temperature Ionic Liquids

In a study published by Wiley Online Library, researchers demonstrated the use of this compound in creating ionic liquids that exhibit unique properties beneficial for catalysis and extraction processes. These ionic liquids showed improved solubility for various organic compounds and enhanced catalytic activity compared to traditional solvents .

Case Study 2: Synthesis of Substituted Pyridines

Research published by the American Chemical Society highlighted the effectiveness of using this compound as a precursor for synthesizing substituted pyridines through palladium-catalyzed coupling reactions. The study reported high yields and selectivity for the desired products, showcasing the compound's utility in pharmaceutical chemistry .

Data Table: Applications Overview

Comparison with Similar Compounds

1-(4-Methylbenzylideneamino)pyridinium Iodide

- Structure: Features a pyridinium core substituted with a 4-methylbenzylideneamino group. The pyridine and benzene rings form a dihedral angle of 45.78°, influencing molecular packing .

- Intermolecular Interactions : Weak C–H⋯I hydrogen bonds dominate the crystal structure, enhancing thermal stability .

- Relevance: Demonstrates how substituents (e.g., aromatic vs. bromo/amino groups) alter molecular geometry and intermolecular forces.

Ammonium Iodide (NH₄I)

- Exhibits a cubic crystal lattice.

- Physical Properties: Property Ammonium Iodide 1-Amino-4-bromopyridinium Iodide* Melting Point 551°C Likely lower (typical of pyridinium salts) Solubility Water, ethanol Expected moderate solubility in polar solvents Stability Hygroscopic, decomposes in moist air Likely air-stable due to aromatic shielding

*Inferred properties based on structural analogs.

2-Bromopyridine

- Structure: A brominated pyridine lacking the amino group and iodide counterion.

- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals .

- Safety : Requires stringent handling (e.g., respiratory protection) due to volatility and toxicity , unlike the ionic, less volatile pyridinium iodides.

Chemical Reactivity and Functional Group Influence

- This contrasts with 4-Bromopyridine N-Oxide (), where the N-oxide group increases electrophilicity.

- Bromine Substituent: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 3-Amino-5-bromopyridin-4(1H)-one (), which shares bromine-mediated reactivity in heterocyclic systems.

Preparation Methods

Precursor Synthesis: 4-Bromopyridine Derivatives

The synthesis of 1-amino-4-bromopyridinium iodide generally begins with the preparation of 4-bromopyridine or its derivatives, which serve as key intermediates.

- 4-Bromopyridinehydrochloride Conversion: A common approach involves dissolving 4-bromopyridinehydrochloride in water, followed by slow addition of sodium hydroxide solution to liberate 4-bromopyridine as a colorless liquid. Extraction with diethyl ether and drying over magnesium sulfate yields 4-bromopyridine in quantitative yield (~100%) under mild conditions (room temperature, ~10 min stirring).

| Step | Reagents/Conditions | Yield (%) | Product State |

|---|---|---|---|

| Dissolve 4-bromopyridinehydrochloride in water | 10 mL water, 2 mL 5M NaOH added slowly at rt | 100 | Colorless liquid |

| Extraction | Et2O (3 x 15 mL), drying over MgSO4 |

This precursor is essential for subsequent amination and salt formation steps.

The introduction of the amino group at the 1-position (pyridinium nitrogen) can be performed through nucleophilic substitution or direct amination methods. While direct literature on this compound is limited, related amino-bromopyridine compounds such as 2-amino-5-bromopyridine are synthesized via bromination of aminopyridines using N-bromosuccinimide (NBS) under controlled low temperatures (-10 to -5 °C) in acetone, followed by workup and recrystallization to achieve high purity (99%) and yields (95-98%).

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination of 2-aminopyridine | NBS in acetone, -10 to -5 °C, 0.5-1.5 h dropwise addition | 95-98 | 99.0 |

| Workup and recrystallization | Stirring in water, filtration, recrystallization |

This method demonstrates the feasibility of selective bromination in amino-substituted pyridines, which can be adapted for this compound synthesis.

Formation of this compound Salt

The pyridinium iodide salt formation typically involves quaternization of the amino-substituted pyridine with iodine or iodide sources. Although specific protocols for this compound are scarce, analogous pyridinium salts are formed by:

- Reacting the amino-bromopyridine with iodine or iodide salts (e.g., potassium iodide) under controlled conditions to generate the pyridinium iodide salt.

- The reaction often proceeds in polar solvents such as water or acetone at ambient to slightly elevated temperatures.

- The product is isolated by filtration or crystallization, yielding the iodide salt as a solid.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-bromopyridine | 4-bromopyridinehydrochloride + NaOH, rt, 10 min | ~100 | Extraction with Et2O, drying |

| 2 | Amination (introduction of NH2) | NBS bromination of aminopyridine in acetone, -10 to -5 °C | 95-98 | High purity via recrystallization |

| 3 | Quaternization to iodide salt | Reaction with iodine/iodide salts in polar solvents | Variable | Isolation by filtration/crystallization |

Research Findings and Considerations

The bromination step using NBS is highly selective and efficient for amino-substituted pyridines, providing a reliable precursor for further functionalization.

The quaternization step to form the pyridinium iodide salt is generally straightforward but requires careful control of stoichiometry and reaction conditions to prevent side reactions or incomplete conversion.

Purification by recrystallization from appropriate solvents ensures high purity, essential for applications in medicinal chemistry and materials science.

The overall synthetic approach benefits from mild conditions, readily available reagents, and scalable procedures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-amino-4-bromopyridinium iodide, and how can purity be optimized?

- Method : React equimolar 4-aminopyridine with methyl iodide in methanol under reflux (50°C, 2 hours). Post-reaction, evaporate the solvent under reduced pressure and recrystallize from ethanol to remove unreacted starting materials. Purity is confirmed via melting point analysis (expected range: 160–165°C) and ¹H NMR (e.g., characteristic N-methyl singlet at δ 3.8–4.0 ppm) .

- Key Considerations : Monitor reaction progress with TLC (silica gel, ethyl acetate/methanol 9:1). Residual iodide ions can be quantified via ion chromatography.

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (similar to 4-aminopyridine derivatives). In case of exposure, flush eyes with water for 15 minutes and seek medical evaluation .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation.

Advanced Research Questions

Q. How can hydrogen-bonding networks in 4AMPI crystals be analyzed to predict supramolecular assembly?

- Method : Perform single-crystal X-ray diffraction (SCXRD) and apply graph set analysis (GSA) to classify motifs like N–H⋯I or C–H⋯O interactions. For example, adjacent chains in related bromopyridinium salts form 2D networks via N–H⋯O bonds (d = 1.86–2.10 Å) .

- Validation : Compare observed bond angles with Etter’s rules for hydrogen-bond directionality . Use Mercury software to visualize packing diagrams.

Q. How should crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

- Approach : Use SHELXL for refinement. For twinned crystals, apply the TWIN/BASF command to refine the Flack parameter. Address disorder via PART instructions and constrained isotropic displacement parameters (Uiso). Validate with R1 < 0.05 and wR2 < 0.10 .

- Example : In a 2-amino-5-bromopyridine cocrystal, twin refinement reduced Rint from 0.12 to 0.06 .

Q. What spectroscopic techniques differentiate 4AMPI from structural analogs (e.g., 3-bromo-4-aminopyridine)?

- FT-IR : Bromine substituents show C–Br stretches at 550–600 cm⁻¹. The NH₂ group in 4AMPI exhibits asymmetric/symmetric stretches at 3450 and 3350 cm⁻¹, absent in deprotonated analogs .

- Mass Spectrometry : ESI-MS in positive mode should display [M-I]⁺ peaks (e.g., m/z 187.05 for 4AMPI) .

Q. How do solvent polarity and counterion effects influence 4AMPI’s reactivity in cross-coupling reactions?

- Experimental Design : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ in DMF/H₂O. Compare yields with varying solvents (THF vs. DMSO) and counterions (I⁻ vs. BF₄⁻).

- Data Interpretation : Higher polarity solvents (DMF) enhance oxidative addition of bromine. Iodide ions may inhibit catalysis via ligand displacement; replace with non-coordinating anions (e.g., OTf⁻) for improved efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.